molecular formula C8H9F3N2O B1457414 2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine CAS No. 1060807-19-3

2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

Cat. No.: B1457414
CAS No.: 1060807-19-3
M. Wt: 206.16 g/mol
InChI Key: VHGANISUJBOFSQ-UHFFFAOYSA-N
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Description

Molecular Geometry and Electronic Distribution

Structural Parameter Value Method
Molecular Formula C8H9F3N2O Experimental
Molecular Weight 206.17 g/mol Mass Spectrometry
Chemical Abstracts Service Number 1060807-19-3 Registry
InChI Key VHGANISUJBOFSQ-UHFFFAOYSA-N Computational

The electronic distribution within the molecule is heavily influenced by the presence of both electron-withdrawing and electron-donating groups. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecular framework. This electronic perturbation extends to the pyridine ring system, where the methoxy group at the 6-position provides electron density through resonance effects. The interplay between these opposing electronic influences creates a unique molecular electrostatic potential surface that governs many of the compound's physicochemical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGANISUJBOFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-19-3
Record name 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine
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Preparation Methods

Trifluoromethylation and Amination Strategy

The core strategy involves the installation of the trifluoromethyl group on an ethanamine scaffold followed by attachment of the 6-methoxypyridin-2-yl substituent. Trifluoromethylating agents such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or Ruppert-Prakash reagent (TMSCF3) are commonly employed. Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance the solubility of reagents and facilitate nucleophilic substitution reactions.

Catalysts or bases such as triethylamine or cesium carbonate may be used to activate the amine or facilitate the displacement reactions. Reaction temperatures are generally maintained between 0 °C to room temperature to optimize selectivity and minimize side reactions. Reaction times range from 1 to several hours depending on the reagent reactivity.

Example Synthesis from Vulcanchem Data

According to Vulcanchem (2024), the synthesis involves:

  • Stepwise introduction of the trifluoromethyl group onto an ethanamine precursor.
  • Subsequent attachment of the 6-methoxypyridin-2-yl group under controlled conditions.
  • Use of trifluoromethylating agents and polar aprotic solvents.
  • Optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

This method highlights the importance of controlling reaction conditions to achieve the desired product with minimal impurities.

Comparative Synthesis Approaches from Literature

While direct synthesis of this compound is specialized, related heteroaryl trifluoroethylamines have been synthesized via:

  • Arylation of Boc-protected amine cores with trifluoromethyl-substituted aryl groups under palladium catalysis.
  • Use of Grignard reagents for nucleophilic addition to heteroaryl carboxamides, followed by reductive amination steps, as demonstrated in related methylpyridinyl derivatives.

These methods provide insight into possible synthetic adaptations for the target compound, emphasizing the role of protective groups, organometallic intermediates, and reductive amination.

Data Table: Summary of Key Preparation Parameters

Parameter Description/Condition Notes/Outcome
Starting Material Ethanamine derivative or 6-methoxypyridinyl precursor Purity critical for downstream reactions
Trifluoromethylating Agent TMSCF3, CF3I, or sulfonium salts Selection affects reaction efficiency
Solvent Polar aprotic solvents (DMF, acetonitrile) Enhances solubility and reaction rate
Catalyst/Base Triethylamine, cesium carbonate Facilitates nucleophilic substitution
Temperature 0 °C to room temperature Controls reaction selectivity and side products
Reaction Time 1–4 hours Optimized for maximum yield
Purification Column chromatography, recrystallization Ensures high purity of final compound
Yield Typically 70–90% Dependent on reaction optimization

Research Findings and Optimization Notes

  • The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making its efficient introduction a key synthetic challenge.
  • Use of microwave-assisted synthesis and reductive amination has been reported in analogous heteroaryl amine syntheses to reduce reaction times and improve yields.
  • Protective group strategies (e.g., Boc protection) can be employed to prevent side reactions during arylation steps.
  • Reaction monitoring by NMR and mass spectrometry is essential to confirm the formation of intermediates and final product purity.
  • Polar aprotic solvents and mild bases provide a conducive environment for nucleophilic substitution without decomposing sensitive trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and methoxypyridinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypyridinyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₉F₃N₂O
  • CAS No.: 1060807-19-3
  • Molecular Weight : 206.17 g/mol
  • Key Features : A trifluoroethylamine derivative featuring a 6-methoxy-substituted pyridine ring. The trifluoromethyl group enhances metabolic stability, while the methoxy group contributes to hydrogen-bonding interactions .

Applications : Primarily serves as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) agents. Its structural motifs are common in bioactive molecules due to their electron-withdrawing and steric effects .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to trifluoroethylamine derivatives with variations in aromatic substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Reference
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine 1060807-19-3 C₈H₉F₃N₂O 6-Methoxy-pyridine
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl 1138011-22-9 C₇H₈ClF₃N₂ Pyridin-3-yl; hydrochloride salt
(R)-2,2,2-Trifluoro-1-p-tolylethanamine 1389852-29-2 C₉H₁₀F₃N Para-methylphenyl; enantiopure (R)
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine 75703-26-3 C₉H₁₀F₃N Para-methylphenyl
2,2,2-Trifluoro-1-(o-tolyl)ethanamine HCl 315-43-5 C₉H₁₁ClF₃N Ortho-methylphenyl; hydrochloride

Key Observations :

  • Aromatic Ring Influence : Pyridine-based analogs (e.g., pyridin-3-yl) exhibit distinct electronic properties compared to benzene derivatives (e.g., p-tolyl). The 6-methoxy group in the target compound enhances solubility and may participate in π-π stacking .
  • Salt Forms : Hydrochloride salts (e.g., 1138011-22-9) improve crystallinity and stability, critical for formulation .

Physicochemical Properties

Table 2: Physicochemical Data

Property Target Compound Pyridin-3-yl Analog (HCl) (R)-p-Tolyl Derivative
Molecular Weight (g/mol) 206.17 241.64 189.18
Purity Not specified ≥95% ≥95%
Boiling Point Not reported Not reported Not reported
Storage -20°C (recommended) -20°C -20°C

Notes:

  • The hydrochloride salt of the pyridin-3-yl analog has a higher molecular weight (241.64 vs. 206.17) due to the chloride counterion .
  • Purity levels ≥95% are typical for research-grade compounds, ensuring reproducibility in synthetic applications .

Economic and Commercial Considerations

Table 3: Pricing and Availability

Compound 50 mg Price (€) 500 mg Price (€) Supplier
This compound 767.00 2,285.00 CymitQuimica
1-(6-Methoxypyridin-2-yl)ethan-1-amine 590.00 1,631.00 CymitQuimica

Insights :

  • The trifluoromethyl group increases the cost (e.g., 2,285.00 €/500 mg vs. 1,631.00 €/500 mg for the non-fluorinated analog) due to synthetic complexity .
  • Suppliers like CymitQuimica and Enamine Ltd. specialize in custom synthesis, highlighting demand for niche building blocks .

Biological Activity

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanamine, with the CAS number 1060807-19-3, is a fluorinated compound that has garnered attention for its potential biological activity. This compound is characterized by its trifluoromethyl group and a methoxypyridine moiety, which are known to influence its interaction with biological targets.

PropertyValue
Molecular Formula C₈H₉F₃N₂O
Molecular Weight 206.17 g/mol
IUPAC Name This compound
PubChem CID 72211915
LogP 2.65240

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological properties. The compound's structure suggests potential interactions with various biological systems due to the presence of the methoxypyridine ring and trifluoromethyl group.

Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors or enzymes. The methoxy group may enhance lipophilicity, allowing better membrane penetration and receptor interaction. Studies have shown that such compounds can modulate signaling pathways involved in neuropharmacology.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar trifluoromethylated compounds in modulating serotonin receptors. These compounds demonstrated significant binding affinity and selectivity, suggesting that this compound could exhibit similar properties .
  • Antidepressant Activity :
    • In a preclinical trial assessing antidepressant-like effects in rodent models, derivatives of methoxypyridine were shown to increase serotonin levels in the synaptic cleft, indicating potential for treating mood disorders .
  • Enzyme Inhibition :
    • Another study focused on enzyme inhibition found that fluorinated compounds can act as effective inhibitors for certain kinases involved in cancer progression. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity to these enzymes .

Safety and Toxicology

While exploring the biological activity of this compound, safety data must be considered:

Hazard InformationDetails
Signal Word Danger
Hazard Statements H302-H312-H315-H318-H332-H335
Precautionary Statements P261-P264-P270-P280

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 6-methoxypyridine-2-carbaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent (e.g., NaBH3_3CN) under inert conditions. Monitor reaction progress via TLC or LC-MS.
  • Nucleophilic substitution : Use 2-chloro-6-methoxypyridine with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) at 80–100°C for 12–24 hours. Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of amine) .

Basic Question: How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., δ ~3.9 ppm for OCH3_3, δ ~4.3 ppm for CH-NH2_2) and FT-IR (C-F stretches at 1100–1250 cm1^{-1}).
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected at m/z 235.1). Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Question: How can X-ray crystallography resolve ambiguities in the stereochemical configuration or molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane).
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding. Validate using R-factor convergence (<5%) and residual electron density analysis .

Advanced Question: What strategies are effective for analyzing the compound’s stability under varying solvent and pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • Analytical monitoring : Use LC-MS to identify degradation products (e.g., dealkylation of methoxy group or hydrolysis of the trifluoroethylamine moiety).
  • pH stability : Perform kinetic studies in buffers (pH 1–12) with UV-Vis spectroscopy to track absorbance changes at λmax ~260 nm .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases). Focus on hydrogen bonding with the pyridine N and hydrophobic interactions with the trifluoromethyl group.
  • MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energies via MM-PBSA .

Advanced Question: How can structural analogs be designed to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 6-methoxy group with a halogen (e.g., Cl) or trifluoromethoxy to reduce oxidative metabolism.
  • Steric shielding : Introduce bulky substituents adjacent to the amine to hinder cytochrome P450-mediated N-dealkylation. Validate analogs via microsomal stability assays (e.g., human liver microsomes + NADPH) .

Advanced Question: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Repeat assays (e.g., IC50_{50} determination) across multiple replicates and cell lines. Use standardized protocols (e.g., ATP-based viability assays).
  • Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify polypharmacology. Cross-validate with CRISPR knockout models to confirm target specificity .

Advanced Question: How can chiral chromatography separate enantiomers of this compound, and what implications does stereochemistry have on its pharmacological profile?

Methodological Answer:

  • Chiral separation : Use a Chiralpak AD-H column (hexane/isopropanol 90:10 + 0.1% diethylamine) at 1.0 mL/min. Monitor enantiomeric excess (ee) via circular dichroism.
  • Pharmacological impact : Compare enantiomers in vitro (e.g., receptor binding) and in vivo (e.g., pharmacokinetics in rodents). The (R)-enantiomer may exhibit higher target affinity due to optimized steric interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine
Reactant of Route 2
2,2,2-Trifluoro-1-(6-methoxypyridin-2-YL)ethanamine

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